1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene
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Overview
Description
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a cyclopropyl group bearing a trifluoromethyl substituent
Preparation Methods
The synthesis of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-[2-(trifluoromethyl)cyclopropyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium-catalyzed cross-coupling with boronic acids forms new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids, and reduction reactions to form the corresponding cyclopropyl derivatives.
Addition Reactions: The trifluoromethyl group can undergo addition reactions with electrophiles, leading to the formation of various functionalized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the bromine atom is typically replaced by a new substituent through a palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps . The trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways.
Comparison with Similar Compounds
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in chemical properties and reactivity.
1-Bromo-4-cyclopropylbenzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H8BrF3 |
---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
1-bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2 |
InChI Key |
KJTTXTPFMGWOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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